N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide
Description
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a pyrrolidine ring, a chloropyridine moiety, and a fluorinated methoxybenzamide structure
Properties
IUPAC Name |
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c1-24-15-5-4-11(19)9-13(15)17(23)21-12-6-8-22(10-12)16-14(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUADTXCVWFPPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)NC2CCN(C2)C3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Chloropyridine Introduction: The chloropyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the pyrrolidine intermediate.
Coupling with Benzamide: The final step involves coupling the chloropyridine-pyrrolidine intermediate with a fluorinated methoxybenzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine and methoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl)acetamide
- 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones
Uniqueness
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide is unique due to its specific combination of a pyrrolidine ring, chloropyridine moiety, and fluorinated methoxybenzamide structure. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
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